Cas no 73667-51-3 (Ziziphin)

Ziziphin structure
Ziziphin structure
Product Name:Ziziphin
CAS No:73667-51-3
MF:C51H80O18
MW:981.183g/mol
CID:567391
PubChem ID:441957
Update Time:2024-03-01

Ziziphin Chemical and Physical Properties

Names and Identifiers

    • a-L-Mannopyranoside, (3b,16b,23R)-3-[[4-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24-en-20-yl6-deoxy-, 2,3-diacetate (9CI)
    • LogP
    • a-L-Mannopyranoside, (3b,16b,23R)-3-[[4-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24
    • ZIZIPHIN
    • [(16S,23R)-3β-[[4-O-(6-Deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-16β,23:16,30-diepoxydammar-24-en-20-yl]-6-deoxy-α-L-mannopyranoside 2,3-diacetate
    • α-L-Mannopyranoside, (3β,16β,23R)-3-[[4-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24-en-20-yl 6-deoxy-, 2,3-diacetate
    • C08991
    • CHEBI:10120
    • 73667-51-3
    • SCHEMBL350002
    • Q2363204
    • Ziziphin
    • Inchi: 1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3/t24-,25-,28-,29+,30-,31-,32+,33-,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,47-,48+,49-,50-,51-/m0/s1
    • InChI Key: SPFBVQWRJFUDBB-FYBFSNJASA-N
    • SMILES: O1C([H])([H])[C@@]23C([H])([H])[C@@]41[C@]([H])([C@](C([H])([H])[H])(C([H])([H])[C@]([H])(/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O4)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)[C@@]2([H])C([H])([H])C([H])([H])[C@]1([H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]31C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O1)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H]

Computed Properties

  • Exact Mass: 980.534
  • Monoisotopic Mass: 980.534
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 69
  • Rotatable Bond Count: 11
  • Complexity: 1960
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 25
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.621
  • Topological Polar Surface Area: 248Ų

Experimental Properties

  • Density: 1.34
  • Refractive Index: 1.589
  • PSA: 247.82000
  • LogP: 3.16350
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent